molecular formula C19H14N2O2S B2460011 N-(4H-chromeno[4,3-d]thiazol-2-yl)cinnamamide CAS No. 681158-14-5

N-(4H-chromeno[4,3-d]thiazol-2-yl)cinnamamide

Cat. No.: B2460011
CAS No.: 681158-14-5
M. Wt: 334.39
InChI Key: ZZCACAVNKMAIEU-ZHACJKMWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4H-chromeno[4,3-d]thiazol-2-yl)cinnamamide is a complex organic compound with a molecular formula of C19H14N2O2S. This compound features a unique structure that combines a chromeno-thiazole moiety with a cinnamamide group, making it an interesting subject for various scientific studies.

Properties

IUPAC Name

(E)-N-(4H-chromeno[4,3-d][1,3]thiazol-2-yl)-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O2S/c22-17(11-10-13-6-2-1-3-7-13)20-19-21-18-14-8-4-5-9-15(14)23-12-16(18)24-19/h1-11H,12H2,(H,20,21,22)/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZCACAVNKMAIEU-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C3=CC=CC=C3O1)N=C(S2)NC(=O)C=CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C2=C(C3=CC=CC=C3O1)N=C(S2)NC(=O)/C=C/C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4H-chromeno[4,3-d]thiazol-2-yl)cinnamamide typically involves multi-step organic reactions. One common method includes the condensation of 2-aminothiazole with chromone derivatives under controlled conditions . The reaction often requires catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-(4H-chromeno[4,3-d]thiazol-2-yl)cinnamamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chromeno-thiazole derivatives with additional oxygen functionalities, while reduction may produce more saturated analogs.

Scientific Research Applications

N-(4H-chromeno[4,3-d]thiazol-2-yl)cinnamamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4H-chromeno[4,3-d]thiazol-2-yl)cinnamamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects . The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Chromeno-thiazole derivatives: These compounds share the chromeno-thiazole core structure but differ in their functional groups.

    Cinnamamide derivatives: These compounds share the cinnamamide group but differ in their core structures.

Uniqueness

N-(4H-chromeno[4,3-d]thiazol-2-yl)cinnamamide is unique due to its combined chromeno-thiazole and cinnamamide moieties, which confer distinct chemical and biological properties.

Biological Activity

N-(4H-chromeno[4,3-d]thiazol-2-yl)cinnamamide is a compound of significant interest in medicinal chemistry due to its unique structural features, which include a chromeno-thiazole core and a cinnamamide group. This article explores its biological activities, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C₁₄H₁₃N₃O
  • Key Functional Groups : Chromeno-thiazole and cinnamamide moieties.

The presence of these groups suggests potential interactions with various biological targets, making it a candidate for further pharmacological exploration.

Biological Activities

Research indicates that this compound exhibits several biological activities, particularly:

  • Antimicrobial Activity : The compound has shown efficacy against various bacterial strains, suggesting potential use in treating infections.
  • Anticancer Properties : Preliminary studies indicate that it may inhibit cancer cell proliferation, although detailed mechanisms remain to be fully elucidated.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialEffective against specific bacterial strains
AnticancerInhibits proliferation in cancer cell lines

The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets such as enzymes and receptors. The structural characteristics allow it to fit into binding sites on these targets, modulating their activity.

  • Target Interactions : The compound is believed to interact with proteins primarily through hydrophobic contacts.
  • Biochemical Pathways : It may influence various pathways involved in cell signaling and metabolism, contributing to its antimicrobial and anticancer effects.

Case Study 1: Antimicrobial Evaluation

A study evaluating the antimicrobial properties of this compound demonstrated significant inhibition of growth in Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined through standard broth dilution methods.

Case Study 2: Anticancer Activity

In vitro assays conducted on various cancer cell lines revealed that the compound significantly reduced cell viability. The IC50 values were calculated, indicating the concentration required to inhibit 50% of cell growth. Further molecular docking studies suggested that the compound binds effectively to target proteins involved in cancer progression.

Research Findings and Future Directions

While promising results have been reported regarding the biological activities of this compound, comprehensive studies are still needed to fully understand its mechanisms and therapeutic potential. Future research should focus on:

  • In Vivo Studies : To assess the efficacy and safety profile in living organisms.
  • Mechanistic Studies : To elucidate the precise pathways affected by the compound.
  • Structural Modifications : To enhance potency and selectivity for specific biological targets.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(4H-chromeno[4,3-d]thiazol-2-yl)cinnamamide and its derivatives?

  • Methodology : Synthesis typically involves multi-step organic reactions:

  • Thiazole ring formation : Reacting substituted aldehydes (e.g., 3,4-dimethoxybenzaldehyde) with thiosemicarbazide under acidic conditions to form thiosemicarbazones (precursors for thiazole rings) .
  • Amide coupling : Cinnamamide derivatives are synthesized via nucleophilic substitution or condensation reactions between activated carboxylic acids and amines. For example, coupling chromeno-thiazole intermediates with cinnamic acid derivatives using reagents like EDCI or DCC .
  • Purification : Column chromatography or recrystallization from ethanol/ethyl acetate mixtures is employed, with purity confirmed via HPLC (>98%) and NMR .

Q. How is compound purity validated in academic studies?

  • Analytical techniques :

  • HPLC : Retention times and peak integration (e.g., 98–99% purity for derivatives in and ).
  • NMR spectroscopy : ¹H and ¹³C NMR to confirm structural integrity and absence of unreacted starting materials .
  • Mass spectrometry (MS) : High-resolution MS (HRMS-ESI) to verify molecular weights (e.g., m/z deviations < 2 ppm) .

Advanced Research Questions

Q. How do researchers resolve structural contradictions in synthesized derivatives?

  • Case study : In , a labeling error in Scheme 1 (compounds 7n and 7o) was corrected via rigorous re-analysis:

  • X-ray crystallography : Single-crystal diffraction (e.g., SHELX software ) resolves ambiguities in bond angles and stereochemistry.
  • Comparative NMR : Contrasting experimental ¹H NMR shifts with computational predictions (DFT) identifies misassignments .
    • Mitigation : Use orthogonal techniques (e.g., IR for functional groups, TLC for reaction monitoring) to cross-validate results .

Q. What strategies optimize biological activity in chromeno-thiazole-cinnamamide hybrids?

  • Structure-activity relationship (SAR) approaches :

  • Substituent variation : Introducing electron-withdrawing groups (e.g., -CF₃, -NO₂) enhances metabolic stability and lipophilicity, as seen in and .
  • Stereochemical control : Enantioselective synthesis (e.g., (S)- vs. (R)-configurations in tetrahydronaphthalenyl derivatives) impacts binding affinity to biological targets .
  • In vitro assays : Anti-tumor activity is evaluated via MTT assays (e.g., IC₅₀ values against cancer cell lines), with contradictory results addressed by testing under standardized hypoxia/normoxia conditions .

Q. How is crystallographic data utilized to validate molecular geometry?

  • Software tools : SHELXL (for small-molecule refinement) and Olex2 for structure solution. For example, reports a mean C–C bond length of 0.003 Å and R factor = 0.029 for a thiazole derivative .
  • Twinned data handling : SHELXPRO interfaces with macromolecular refinement modules to manage high-resolution or twinned datasets .

Data Interpretation and Experimental Design

Q. How are contradictions in biological activity data analyzed across studies?

  • Case example : Anti-tumor activity discrepancies in (corrected derivatives) vs. (cardioprotective thiazoles):

  • Dose-response curves : Statistical analysis (e.g., ANOVA) identifies outliers or non-linear trends.
  • Target selectivity profiling : Kinase inhibition assays (e.g., Aurora kinases in ) differentiate off-target effects .
    • Meta-analysis : Cross-referencing bioactivity databases (e.g., PubChem) to contextualize results against structurally similar compounds .

Q. What methodologies enable efficient scale-up for preclinical studies?

  • Process optimization :

  • Flow chemistry : Continuous reactors improve yield for nitrochromenone-thiazole hybrids ().
  • Catalytic systems : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for regioselective functionalization .
    • Quality control : In-process analytics (IPA) via inline FTIR or Raman spectroscopy ensures batch consistency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.